Clinical Candidate Derivation: GSK3532795 (BMS-955176) Depends on the 1,1-Dioxidothiomorpholinoethyl Motif for Broad-Spectrum Antiviral Potency
The 1,1-dioxidothiomorpholinoethyl moiety is the C-17 amine substituent in the Phase IIb clinical candidate GSK3532795. In direct head-to-head SAR comparisons within the betulinic acid series, this sulfone-containing amine provided the optimal combination of broad polymorphic viral coverage (EC50 <15 nM against a panel covering 96.5% of HIV-1 subtype B) and favorable preclinical pharmacokinetics, surpassing alternative C-17 amines that lacked the sulfone .
| Evidence Dimension | Antiviral Potency (EC50) and Spectrum Coverage |
|---|---|
| Target Compound Data | GSK3532795: EC50 1.9 nM (WT), 10.2 nM (WT+human serum), 2.7 nM (V370A), 13 nM (ΔV370). Spectrum: <15 nM for 96.5% HIV-1 subtype B polymorphisms. |
| Comparator Or Baseline | Other C-17 amine derivatives explored in the SAR study; specific non-sulfone analogs showed narrower spectrum or inferior PK. |
| Quantified Difference | The 1,1-dioxidothiomorpholino analog (GSK3532795) was selected as the clinical candidate over other amines due to superior combined potency and breadth. |
| Conditions | In vitro antiviral assays in MT-2 cells infected with HIV-1 WT and polymorphic variants; human serum protein shift assay; preclinical PK in rat, dog, and cynomolgus monkey. |
Why This Matters
Procurement of the 1,1-dioxidothiomorpholinoethyl building block enables direct access to the validated pharmacophore of an advanced clinical candidate, reducing synthetic risk compared to unvalidated thiomorpholine analogs.
- [1] Regueiro-Ren A, Swidorski JJ, Liu Z, et al. Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor GSK3532795 (BMS-955176). J Med Chem. 2018;61(16):7289-7313. PMID: 30067361. View Source
